molecular formula C23H26N6O B2677038 1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone CAS No. 797775-29-2

1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone

Cat. No. B2677038
CAS RN: 797775-29-2
M. Wt: 402.502
InChI Key: QGUXOVWCWYEARX-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring and is a part of many pharmaceuticals, such as antihistamines, proton pump inhibitors, and antihelmintics .


Molecular Structure Analysis

The benzimidazole moiety is a bicyclic structure consisting of a fusion of benzene and imidazole. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The presence of nitrogen in the ring can result in tautomeric structures .


Chemical Reactions Analysis

Benzimidazole compounds are known to undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms .

Scientific Research Applications

Therapeutic Potential

Compounds containing an imidazole moiety, such as the 1H-benzo[d]imidazol-2-yl group in your compound, have been found to exhibit a broad range of chemical and biological properties. They have been used in the development of new drugs due to their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Potential

A compound synthesized with a structure similar to your compound, specifically 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole, has been evaluated for its antitumor potential against different cell lines .

Antibacterial Agents

Compounds structurally similar to your compound have been synthesized and evaluated as potential antibacterial agents. For example, N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have shown variable activity against tested Gram-positive and Gram-negative bacterial strains .

OLED Applications

While not directly related to your compound, a structurally similar compound, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), is used as a hole-blocking material in Organic Light Emitting Diodes (OLEDs). It prevents holes from reaching the electron transport layer, allowing electrons and holes to recombine effectively in the light-emitting layer to form excitons and emit light .

Organic Synthesis Intermediate

Compounds like TPBi can also serve as intermediates in organic synthesis and pharmaceutical synthesis, useful in laboratory research and industrial chemical synthesis .

Mechanism of Action

The mechanism of action of benzimidazole derivatives depends on their functional groups and substitutions. For example, some benzimidazole derivatives are known to inhibit the enzyme (proton pump) that promotes gastric acid secretion .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Benzimidazole compounds are generally considered safe for use in pharmaceuticals, but they should still be handled with care .

Future Directions

Benzimidazole derivatives have a wide range of biological activities and are a focus of ongoing research. Future directions could include the synthesis of new derivatives and the exploration of their potential uses in medicine .

properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-27-11-13-28(14-12-27)16-22(30)29-21(15-20(26-29)17-7-3-2-4-8-17)23-24-18-9-5-6-10-19(18)25-23/h2-10,21H,11-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUXOVWCWYEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one

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